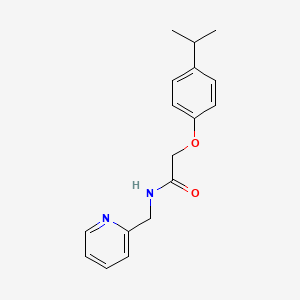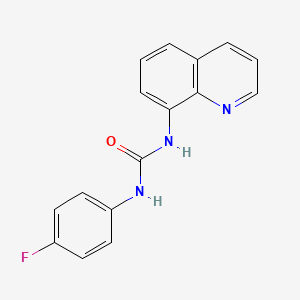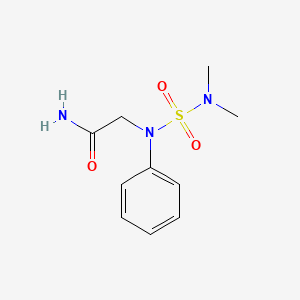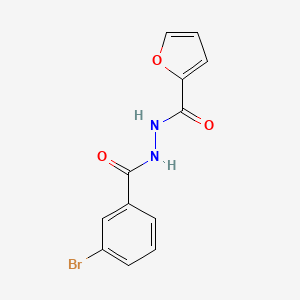![molecular formula C25H25BrN2O3 B5736223 4-[(2-bromophenoxy)methyl]-N-[3-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B5736223.png)
4-[(2-bromophenoxy)methyl]-N-[3-(morpholin-4-ylmethyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-bromophenoxy)methyl]-N-[3-(morpholin-4-ylmethyl)phenyl]benzamide is a synthetic organic compound with the molecular formula C25H25BrN2O3 and a molecular weight of 481.4 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-bromophenoxy)methyl]-N-[3-(morpholin-4-ylmethyl)phenyl]benzamide typically involves the following steps:
Formation of the bromophenoxy intermediate: This step involves the reaction of 2-bromophenol with an appropriate alkylating agent to form the 2-bromophenoxy intermediate.
Coupling with benzamide: The intermediate is then coupled with a benzamide derivative under suitable conditions to form the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
化学反応の分析
Types of Reactions
4-[(2-bromophenoxy)methyl]-N-[3-(morpholin-4-ylmethyl)phenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted benzamide compounds.
科学的研究の応用
4-[(2-bromophenoxy)methyl]-N-[3-(morpholin-4-ylmethyl)phenyl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[(2-bromophenoxy)methyl]-N-[3-(morpholin-4-ylmethyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
4-[(2-bromophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide: This compound has a similar structure but with a pyrazolylmethyl group instead of a morpholinylmethyl group.
4-[(2-bromophenoxy)methyl]benzamide: A simpler compound lacking the morpholinylmethyl and phenyl groups.
Uniqueness
4-[(2-bromophenoxy)methyl]-N-[3-(morpholin-4-ylmethyl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and potential therapeutic uses.
特性
IUPAC Name |
4-[(2-bromophenoxy)methyl]-N-[3-(morpholin-4-ylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25BrN2O3/c26-23-6-1-2-7-24(23)31-18-19-8-10-21(11-9-19)25(29)27-22-5-3-4-20(16-22)17-28-12-14-30-15-13-28/h1-11,16H,12-15,17-18H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHXKGVKCWCESU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)COC4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2-methylbenzamide](/img/structure/B5736147.png)
![[(Z)-[1-amino-2-(4-methoxyphenyl)ethylidene]amino] 2-naphthalen-1-yloxyacetate](/img/structure/B5736149.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B5736154.png)

![N-(4-ethoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5736170.png)

![METHYL 2-(4-{[(2-PYRIDYLAMINO)CARBOTHIOYL]AMINO}PHENYL)ACETATE](/img/structure/B5736184.png)
![N-(3-ACETYLPHENYL)-2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE](/img/structure/B5736186.png)



![1-[(4-Fluoroanilino)methyl]pyrrolidine-2,5-dione](/img/structure/B5736224.png)

![4-fluoro-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5736231.png)
